N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a benzyl group, and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is the EGFR tyrosine kinase . This enzyme plays a crucial role in the proliferation and growth of cancer cells .
Mode of Action
This compound interacts with its target, the EGFR tyrosine kinase, through a process known as molecular docking . This interaction inhibits the function of the enzyme, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
The interaction of this compound with EGFR tyrosine kinase affects the downstream pathways associated with cell proliferation and growth . By inhibiting this enzyme, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable for its potential use as a drug . The compound obeys Lipinski’s five rules, suggesting good bioavailability . It can cross the blood-brain barrier and can be rapidly absorbed from the gastrointestinal wall .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cancer cell proliferation and growth . This is achieved through the inhibition of EGFR tyrosine kinase and the disruption of associated biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridine derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylating agent under specific reaction conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halides, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide: This compound shares a similar core structure but differs in the presence of a furo[3,4-d]pyrimidine ring.
N-Benzyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: This compound has a quinoline ring instead of a pyridine ring.
Uniqueness
N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for studies involving fluorine chemistry and its applications in drug design and material science.
Properties
IUPAC Name |
N-benzyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)17-10-8-16(9-11-17)14-26-12-4-7-18(20(26)28)19(27)25-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMVAPPKEXNYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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